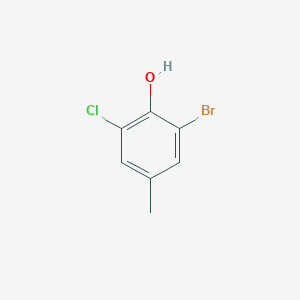

2-Bromo-6-chloro-4-methylphenol

Description

Significance of Halogenated and Alkylated Phenolic Scaffolds

The introduction of halogen atoms and alkyl groups onto a phenol (B47542) ring profoundly influences its reactivity and physical properties. Halogens, such as chlorine and bromine, are electronegative and act as electron-withdrawing groups through the inductive effect, which can increase the acidity of the phenolic proton. At the same time, they can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in directing molecular assembly and influencing reaction pathways. The position of the halogen on the aromatic ring is crucial, dictating its electronic influence and steric hindrance.

Alkyl groups, in contrast, are generally electron-donating through inductive effects and hyperconjugation. This can modulate the electron density of the aromatic ring and influence the reactivity of the phenol. The steric bulk of alkyl substituents can also play a critical role in directing the regioselectivity of reactions, effectively shielding certain positions on the ring from attack. The combination of both halogen and alkyl substituents on a phenolic scaffold, as seen in 2-Bromo-6-chloro-4-methylphenol, creates a molecule with a finely tuned balance of electronic and steric properties, making it a valuable tool for synthetic chemists. oregonstate.edu

The properties of phenolic molecules are substantially influenced by the substitution on the phenolic ring. oregonstate.edu For instance, the presence of electron-withdrawing groups, particularly those para to the hydroxyl moiety, tends to decrease the C-O bond length in phenols. Conversely, electron-donating groups can produce the opposite effect.

Research Context and Importance of this compound and its Analogues in Synthetic and Theoretical Chemistry

The strategic placement of a bromine atom at the 2-position, a chlorine atom at the 6-position, and a methyl group at the 4-position of the phenol ring endows this compound with a unique reactivity profile. This specific substitution pattern makes it a valuable intermediate in organic synthesis. The presence of two different halogens offers the potential for selective functionalization through various cross-coupling reactions, where one halogen can be selectively reacted over the other by carefully choosing the catalyst and reaction conditions.

The methyl group at the para-position influences the electronic nature of the ring and can serve as a handle for further transformations. The hydroxyl group itself can be a site for derivatization or can direct the regioselectivity of subsequent electrophilic aromatic substitution reactions. These features make this compound and its analogues attractive building blocks for the synthesis of more complex molecules. researchgate.netcphi-online.com

In the realm of theoretical chemistry, the study of such polysubstituted phenols provides valuable insights into the interplay of various substituent effects. nih.gov Computational studies on molecules like this compound can help in understanding intramolecular and intermolecular interactions, predicting reaction outcomes, and designing novel catalysts for their transformation. nih.govacs.org The precise arrangement of substituents allows for a detailed investigation of electronic effects, steric hindrance, and the subtle forces that govern molecular structure and reactivity.

Interactive Data Table: Physicochemical Properties of Related Phenolic Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| 2-Bromo-4-methylphenol (B149215) | 6627-55-0 | C₇H₇BrO | 187.03 | 213-214 | 1.547 |

| 2-Bromo-6-chlorophenol | 2040-88-2 | C₆H₄BrClO | 207.45 | N/A | N/A |

| 2-Bromo-4-chloro-6-methylphenol | 54852-68-5 | C₇H₆BrClO | 221.48 | N/A | N/A |

| 4-Bromo-2-chloro-6-methylphenol | 7530-27-0 | C₇H₆BrClO | 221.48 | 254.0 (Predicted) | 1.674 (Predicted) |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-chloro-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACGFKDZXGCYIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80538159 | |

| Record name | 2-Bromo-6-chloro-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80538159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57018-10-7 | |

| Record name | 2-Bromo-6-chloro-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80538159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Direct Halogenation Strategies for 2-Bromo-6-chloro-4-methylphenol Synthesis

Direct halogenation involves the electrophilic substitution of hydrogen atoms on the p-cresol (B1678582) ring with bromine and chlorine. The order of these halogenation steps is critical for achieving the desired 2-bromo-6-chloro substitution pattern, given the directing effects of the hydroxyl and methyl groups.

The initial step in one of the primary synthetic routes is the bromination of p-cresol (4-methylphenol). quickcompany.in The hydroxyl group of p-cresol is a strong activating group and an ortho-, para-director. Since the para position is occupied by the methyl group, bromination occurs at one of the ortho positions (position 2 or 6). To selectively produce 2-bromo-4-methylphenol (B149215), which is an important intermediate, the reaction conditions must be carefully controlled to prevent the formation of di-brominated byproducts. google.com

The molar ratio of the brominating agent to p-cresol is a crucial factor in maximizing the yield of the mono-brominated product. Using an excess of the brominating agent can lead to the formation of 2,6-dibromo-4-methylphenol. Research has shown that maintaining a specific molar ratio is key to selective mono-bromination.

| Reactant Ratio (Brominating Agent:p-Cresol) | Outcome |

| 0.5-1.1 : 1 | Favors the formation of 2-bromo-4-methylphenol. google.com |

| 1.0-1.1 : 1 | Optimized for the synthesis of 2-bromo-4-methylphenol. google.com |

This table illustrates the optimized molar ratios for the selective bromination of p-cresol.

Temperature and the choice of solvent significantly impact the selectivity and rate of the bromination reaction. Lower temperatures are often employed to control the reactivity of bromine and minimize the formation of side products. The solvent not only dissolves the reactants but can also influence the electrophilicity of the brominating agent.

| Temperature | Solvent | Observations |

| Room Temperature | Chlorobenzene | Effective for bromination under mild conditions. google.com |

| -5 to 10 °C | Methylene Dichloride | Used to control the reaction and prevent over-bromination. google.com |

| 20 to 40 °C | Not specified | A general temperature range for the bromination of 4-methyl phenol (B47542). quickcompany.in |

This table summarizes the influence of temperature and solvent on the bromination of p-cresol.

The reaction rate generally increases with temperature; however, higher temperatures can also lead to a decrease in selectivity. masterorganicchemistry.com The choice of solvent can affect the reaction's selectivity; for instance, dichloromethane (B109758) has been identified as an effective solvent for achieving high selectivity in some bromination reactions. researchgate.net

Once 2-bromo-4-methylphenol is synthesized, the next step is the introduction of a chlorine atom at the 6-position. The hydroxyl group directs the incoming electrophile to the remaining vacant ortho position. The chlorination of phenols can be achieved using various chlorinating agents, with sulfuryl chloride (SO₂Cl₂) often being a preferred choice for achieving high regioselectivity, especially in the presence of a catalyst. encyclopedia.pub

For the chlorination of substituted phenols like o-cresol, which has a similar substitution pattern to 2-bromo-4-methylphenol, using sulfuryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride or ferric chloride has been shown to enhance the yield of the para-chloro isomer. google.comresearchgate.net In the case of 2-bromo-4-methylphenol, this strategy would direct the chlorine to the 6-position. The use of sulfur-containing catalysts has also been explored to achieve high para-selectivity in the chlorination of various phenols, a principle that can be applied to direct chlorination to the desired position in complex substrates. encyclopedia.pub

Bromination of p-Cresol Precursors under Controlled Conditions

Multi-Step Synthetic Routes for Substituted Phenols

An alternative to the direct halogenation of p-cresol is a multi-step synthesis that builds the desired molecule from a different starting material, such as a substituted aniline (B41778).

This classic method allows for the conversion of an aromatic amine (aniline) into a hydroxyl group (phenol). To synthesize this compound via this route, one would start with 2-bromo-6-chloro-4-methylaniline. The synthesis involves two main steps:

Diazotization: The aniline derivative is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (usually 0-5 °C). This reaction converts the primary amino group into a diazonium salt. quora.comquora.com

Hydrolysis: The resulting diazonium salt is then hydrolyzed by heating the aqueous solution. The diazonium group is an excellent leaving group (as N₂ gas), and it is replaced by a hydroxyl group from the water, yielding the corresponding phenol. quora.comquora.com

This method is broadly applicable for the synthesis of various substituted phenols. google.com To improve the yield and purity of the final phenolic product, modifications to the hydrolysis step have been developed, such as using a two-phase system with an organic solvent like cyclopentyl methyl ether (CPME) to extract the phenol as it is formed, thereby preventing side reactions like tar formation. researchgate.net

Control of By-Product Formation and Reaction Selectivity

Mitigation of Di- and Polyhalogenation (e.g., 2,6-Dibromo-4-methylphenol)

The primary side reaction during the synthesis is di- and polyhalogenation. For instance, during the initial bromination of p-cresol, over-bromination can lead to the formation of 2,6-dibromo-4-methylphenol. google.com This occurs because the introduction of the first bromine atom does not sufficiently deactivate the aromatic ring to prevent a second substitution.

To mitigate the formation of such by-products, several strategies are employed:

Stoichiometric Control: Precise control of the molar ratio of the halogenating agent to the substrate is critical. Using a slight excess of the phenol can help to minimize dihalogenation.

Reaction Temperature: Lowering the reaction temperature generally favors monosubstitution over disubstitution. A continuous bromination process for producing 2-bromo-4-methylphenol suggests that maintaining a lower temperature is crucial for selectivity. google.com

Continuous Process: A continuous process where reactants are mixed in a pipeline reactor can prevent the accumulation of the monobrominated product in the presence of excess bromine, thereby reducing the likelihood of a second halogenation. google.com This method has been shown to significantly improve the selectivity of monobromination. google.com

A patent describing a continuous bromination process for p-cresol reports that a crude product mixture may contain 95.03% of the desired 2-bromo-4-methylphenol, with only 2.38% of the di-substituted by-product, 2,6-dibromo-4-methylphenol. google.com

Advanced Purification Techniques and Purity Assessment

Achieving high purity of this compound is essential for its intended applications. This necessitates the use of advanced purification and analytical techniques.

Column Chromatography and Recrystallization Protocols

Column chromatography is a fundamental technique for separating the desired product from unreacted starting materials and by-products. The choice of stationary phase (e.g., silica (B1680970) gel) and a suitable eluent system allows for the effective separation of compounds with different polarities. For instance, the less polar dihalogenated by-products will typically elute before the more polar monohalogenated phenol.

Recrystallization is another powerful purification method. This technique relies on the differences in solubility of the product and impurities in a particular solvent at different temperatures. By dissolving the crude product in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor. A patent mentions that rectification (a form of distillation) can be used to obtain 2-bromo-4-methylphenol with a purity of 99.8%. google.com

High-Performance Liquid Chromatography (HPLC) for Purity Verification

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for assessing the purity of the final product. It offers high resolution and sensitivity for detecting even trace amounts of impurities.

A typical HPLC method for analyzing halogenated phenols would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.com The detector, often a UV-Vis spectrophotometer, can quantify the components based on their absorbance at a specific wavelength. sielc.com The retention time and peak area of the main component relative to any impurity peaks provide a quantitative measure of its purity. For example, a patent on the synthesis of 2-bromo-4-methylphenol indicates that gas chromatography was used to monitor the reaction and analyze the final product composition, showing purities of 95.97% in the crude mass before final purification. quickcompany.in While this is gas chromatography, HPLC is a similarly powerful separation technique for such compounds.

Advanced Spectroscopic Characterization in Academic Research

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Studies

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and probing the structural nuances of a molecule. The IR spectrum of 2-Bromo-6-chloro-4-methylphenol is characterized by distinct vibrations corresponding to its hydroxyl, aromatic, and halogen-carbon bonds.

The key functional group vibrations for this compound are expected in specific regions of the infrared spectrum. The hydroxyl (O-H) group, being paramount to the phenol's identity, exhibits a characteristic stretching vibration. In a non-hydrogen-bonded state (e.g., in a dilute solution with a non-polar solvent), this would appear as a sharp band around 3600 cm⁻¹. However, due to intermolecular hydrogen bonding, this band is typically observed as a broad and intense absorption in the 3200-3550 cm⁻¹ range for phenols.

The carbon-halogen vibrations are also defining features. The C-Cl stretching vibration in aromatic compounds typically appears in the 600-800 cm⁻¹ range. researchgate.net Similarly, the C-Br stretching vibration is expected at lower frequencies, generally between 500 and 600 cm⁻¹. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene (B151609) ring typically produce a series of bands in the 1400-1650 cm⁻¹ region. nih.gov The C-O stretching vibration of the phenolic group is expected to appear as a strong band around 1200 cm⁻¹.

To illustrate, consider the FT-IR data for the related compound 2,6-Dibromo-4-methylphenol .

| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) in 2,6-Dibromo-4-methylphenol chemicalbook.com |

| O-H Stretch (broad, H-bonded) | ~3400-3500 | ~3479 |

| Aromatic C-H Stretch | >3000 | Not specified |

| C-C Aromatic Stretch | ~1400-1600 | ~1465, 1421 |

| C-O Stretch | ~1200 | ~1199 |

| C-Cl Stretch | ~600-800 | N/A |

| C-Br Stretch | ~500-600 | Not specified |

This table presents expected values for the target compound alongside experimental data for a structurally similar molecule.

The position and shape of the O-H stretching band are highly indicative of hydrogen bonding. In the solid state or as a pure liquid, this compound would be expected to show a broad O-H band, confirming the presence of strong intermolecular hydrogen bonds. The steric hindrance from the ortho-substituents (bromine and chlorine) might influence the geometry and strength of these hydrogen bonds, potentially leading to a shift in the O-H band compared to less substituted phenols.

Furthermore, intramolecular hydrogen bonding between the hydroxyl proton and the ortho-bromine or ortho-chlorine atom is possible. This would give rise to a sharper, less concentration-dependent O-H band at a slightly lower frequency than a free hydroxyl group. Detailed analysis of the O-H and C-X (halogen) vibrational modes, often supported by computational studies, can help determine the preferred conformational state of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

In the ¹H NMR spectrum of this compound, three main signals are expected: one for the hydroxyl proton, two for the aromatic protons, and one for the methyl protons.

Hydroxyl Proton (-OH): This proton will appear as a broad singlet. Its chemical shift is highly variable (typically δ 4-7 ppm) and depends on concentration, solvent, and temperature due to hydrogen bonding.

Methyl Protons (-CH₃): The three protons of the methyl group at the C4 position are equivalent and will produce a sharp singlet, expected in the alkyl region around δ 2.2-2.4 ppm.

Aromatic Protons (-ArH): There are two non-equivalent aromatic protons on the ring (at C3 and C5). They will appear as two distinct signals in the aromatic region (δ 6.5-8.0 ppm). Due to their meta-relationship, they would likely appear as two doublets with a small coupling constant (J ≈ 2-3 Hz). The electron-withdrawing effects of the halogen substituents would shift these protons downfield compared to p-cresol (B1678582).

For comparison, the ¹H NMR data for 2-Bromo-4-methylphenol (B149215) and 2-Bromo-4-chlorophenol are provided below. The addition of a chlorine atom at the C6 position in the target molecule would further deshield the adjacent aromatic proton at C5.

| Compound | Solvent | Aromatic H-3 (ppm) | Aromatic H-5 (ppm) | Aromatic H-6 (ppm) | OH (ppm) | CH₃ (ppm) | Ref. |

| 2-Bromo-4-methylphenol | CDCl₃ | 6.88 (dd) | 7.21 (d) | 6.65 (d) | 5.49 (s) | 2.20 (s) | chemicalbook.com |

| 2-Bromo-4-chlorophenol | CDCl₃ | 6.95 (d) | 7.19 (dd) | 7.46 (d) | 5.49 (s) | N/A | chemicalbook.com |

This interactive table shows experimental ¹H NMR data for related phenols. For this compound, two aromatic signals would be expected.

The proton-decoupled ¹³C NMR spectrum of this compound should display seven distinct signals, one for each carbon atom, as there is no molecular symmetry.

Aromatic Carbons: The chemical shifts of the six aromatic carbons are influenced by the attached substituents.

The carbon bearing the hydroxyl group (C1) will be the most deshielded among the CH/COH carbons, appearing around δ 150-155 ppm.

The carbons bonded to the halogens (C2-Br and C6-Cl) will have their resonances shifted. The C-Br carbon (C2) is expected around δ 110-115 ppm, while the C-Cl carbon (C6) would be further downfield, around δ 120-125 ppm.

The carbon with the methyl group (C4) would be found around δ 130-135 ppm.

The remaining aromatic C-H carbons (C3 and C5) will appear in the δ 125-135 ppm range.

Alkyl Carbon: The methyl carbon will give a signal at high field (upfield), typically around δ 20-22 ppm.

Substituent effects are additive and can be used to predict these chemical shifts with reasonable accuracy. The bromine, chlorine, hydroxyl, and methyl groups each have specific substituent-induced chemical shift (SCS) effects on the ipso, ortho, meta, and para carbons of the benzene ring.

The table below shows the ¹³C NMR data for 2-Bromo-4-methylphenol . The introduction of chlorine at C6 in the target compound would cause a downfield shift for C6 (ipso-effect) and C5/C1 (ortho-effects) and a smaller effect on the other carbons.

| Compound | Solvent | C1 | C2 | C3 | C4 | C5 | C6 | CH₃ | Ref. |

| 2-Bromo-4-methylphenol | CDCl₃ | 151.0 | 111.4 | 132.5 | 130.1 | 128.5 | 115.5 | 20.2 | chemicalbook.com |

This table presents experimental ¹³C NMR data for a related phenol (B47542), which serves as a basis for predicting the spectrum of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenols typically exhibit two main absorption bands in the ultraviolet region, originating from π → π* transitions of the benzene ring. For phenol itself, these are the primary (E2) band around 210 nm and the secondary (B) band around 270 nm.

For this compound, the presence of halogen and alkyl substituents on the benzene ring will cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted phenol. The hydroxyl group, being a strong activating group (auxochrome), significantly enhances the intensity and wavelength of these bands. The combined effect of the -OH, -CH₃, -Br, and -Cl groups is expected to shift the secondary absorption band to a wavelength greater than 280 nm. The exact position of the absorption maxima (λ_max) is also sensitive to the solvent used. In alkaline solutions, the deprotonation of the phenolic hydroxyl group to form the phenoxide ion leads to a significant bathochromic shift and an increase in absorption intensity.

Electronic Absorption Spectra and π→π* Transitions

The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is primarily governed by π→π* transitions within the aromatic ring. The phenol chromophore typically displays two main absorption bands, often referred to as the B-band (or primary band) and the C-band (or secondary band). For phenol itself, these bands appear around 210 nm and 270 nm, respectively. The presence of substituents on the benzene ring, such as bromine, chlorine, and a methyl group in this compound, significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these bands.

The bromine and chlorine atoms, being halogens, exert both an inductive (-I) and a resonance (+R) effect. The electron-withdrawing inductive effect tends to cause a hypsochromic (blue) shift, while the electron-donating resonance effect, where the lone pair of electrons on the halogen interacts with the π-system of the ring, typically leads to a bathochromic (red) shift and an increase in intensity. The methyl group is an electron-donating group through an inductive effect, which generally results in a slight bathochromic shift.

In this compound, the interplay of these electronic effects from the three substituents dictates the final absorption maxima. It is expected that the π→π* transitions will be red-shifted compared to phenol due to the combined resonance effects of the halogens and the inductive effect of the methyl group. For instance, studies on 2-chlorophenol (B165306) show absorption maxima that are shifted compared to phenol, and similar shifts are observed for other substituted phenols. byjus.com The electronic spectrum of 2-chloro-6-methylaniline, a structurally similar compound, exhibits absorption bands at 260, 285, and 306 nm in ethanol, indicating how substitution patterns influence electronic transitions. nih.gov

Table 1: Expected UV-Vis Absorption Characteristics for this compound

| Transition Type | Expected Wavelength Range (nm) | Influencing Factors |

| π→π* (B-band) | 210 - 240 | Substituent effects (halogen and methyl groups) causing shifts from the phenol primary band. |

| π→π* (C-band) | 270 - 300 | Combined bathochromic shifts due to halogen resonance and methyl group induction. |

Correlation with Theoretical Electronic Structure Calculations

To gain a more precise understanding of the electronic transitions, theoretical electronic structure calculations are employed. Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. sigmaaldrich.comchemicalbook.comglpbio.com By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can simulate the UV-Vis spectrum, providing theoretical values for λmax that can be compared with experimental data.

For this compound, a TD-DFT calculation would involve first optimizing the ground-state geometry of the molecule. Following this, the excitation energies and oscillator strengths for the lowest-lying electronic transitions would be calculated. These calculations would confirm that the observed absorption bands are indeed due to π→π* transitions and can help in assigning specific transitions to the different bands observed in the experimental spectrum. Such calculations have been successfully applied to various substituted phenols to interpret their electronic spectra.

Mass Spectrometry (MS) Applications in Compound Identification

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds like this compound. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized for its analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique for the analysis of phenolic compounds. For this compound, reverse-phase liquid chromatography would likely be employed for separation, followed by detection using a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for phenols, which can be operated in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected as the parent ion.

The fragmentation of the parent ion in the mass spectrometer provides structural information. For this compound, characteristic fragmentation pathways would involve the loss of the bromine atom, the chlorine atom, or the methyl group. The isotopic pattern of the molecular ion peak would be a key identifier due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a characteristic cluster of peaks for the molecular ion and any fragment containing these halogens.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds like halogenated phenols. Due to the polar nature of the hydroxyl group, derivatization is often employed to improve the chromatographic properties and sensitivity of phenols in GC-MS analysis. However, direct analysis is also possible.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound. The fragmentation pattern under electron ionization (EI) would be a key diagnostic tool. Based on the mass spectra of related compounds like 2-bromo-4-methylphenol and 2,6-dichlorophenol, the following fragmentation pathways can be anticipated:

Loss of a methyl group (-CH₃): This would result in a significant fragment ion at [M-15]⁺.

Loss of a bromine atom (-Br): This would lead to a fragment at [M-79/81]⁺.

Loss of a chlorine atom (-Cl): This would produce a fragment at [M-35/37]⁺.

Loss of carbon monoxide (-CO): A common fragmentation pathway for phenols, leading to a fragment at [M-28]⁺.

The relative abundances of these fragments provide a unique fingerprint for the compound.

Table 2: Predicted Major Mass Fragments for this compound in GC-MS

| Fragment | Description | Expected m/z |

| [M]⁺ | Molecular Ion | 220/222/224 |

| [M-CH₃]⁺ | Loss of a methyl group | 205/207/209 |

| [M-Br]⁺ | Loss of a bromine atom | 141/143 |

| [M-Cl]⁺ | Loss of a chlorine atom | 185/187 |

| [M-CO]⁺ | Loss of carbon monoxide | 192/194/196 |

Note: The m/z values are presented as a range to account for the isotopic distribution of bromine and chlorine.

Crystallographic Analysis of Molecular and Supramolecular Structures

Single Crystal X-ray Diffraction Studies of 2-Bromo-6-chloro-4-methylphenol and its Derivatives

Single crystal X-ray diffraction is a powerful analytical technique that has been employed to elucidate the three-dimensional atomic arrangement of this compound and, more extensively, its Schiff base derivatives. While specific crystallographic data for the parent compound, this compound, is not extensively detailed in the provided search results, the principles of the technique are well-established. This method involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams provide the necessary information to determine the crystal structure, including the unit cell dimensions and the precise coordinates of each atom within the crystal lattice.

For derivatives of this compound, such as Schiff bases, this technique has been instrumental. For instance, the crystal structure of 2-bromo-4-chloro-6-[(4-bromo-phenylimino)methyl]phenol, a Schiff base derivative, was determined using single crystal X-ray diffraction. researchgate.net The data collection for this particular derivative was performed using Mo Kα radiation (λ = 0.71073 Å) on an AFC10/Saturn724+ diffractometer. researchgate.net The resulting crystallographic data revealed a triclinic crystal system with the space group P1. researchgate.net Such studies are fundamental in providing the empirical data required for a detailed analysis of the molecule's geometry and intermolecular interactions.

Detailed Analysis of Molecular Geometry and Conformation

Bond Lengths, Bond Angles, and Torsion Angles

In the Schiff base derivative, 2-bromo-4-chloro-6-[(4-bromo-phenylimino)methyl]phenol, all bond lengths and bond angles were found to be within the normal ranges for such compounds. researchgate.net The characteristic Schiff base C=N double bond distance, d(C7=N1), was determined to be 1.297(7) Å, while the C—N single bond distance, d(C8—N1), was 1.407(7) Å. researchgate.net These values are consistent with those observed in other Schiff base structures. For another related Schiff base, 4-bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol, the N=C double bond lengths are 1.273 (6) Å and 1.276 (7) Å for the two independent molecules in the asymmetric unit, and the N—C single bond lengths are 1.460 (6) Å and 1.455 (7) Å, respectively. nih.gov The bond angles in this compound, such as C7a—N1a—C8a at 118.0 (4)° and C2a—C7a—N1a at 121.5 (4)°, are also in agreement with similar reported structures. nih.gov

| Bond | Bond Length (Å) | Compound |

| C7=N1 | 1.297(7) | 2-bromo-4-chloro-6-[(4-bromo-phenylimino)methyl]phenol researchgate.net |

| C8—N1 | 1.407(7) | 2-bromo-4-chloro-6-[(4-bromo-phenylimino)methyl]phenol researchgate.net |

| N1a=C7a | 1.273(6) | 4-bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol nih.gov |

| N1b=C7b | 1.276(7) | 4-bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol nih.gov |

| N1a—C8a | 1.460(6) | 4-bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol nih.gov |

| N1b—C8b | 1.455(7) | 4-bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol nih.gov |

| Bond Angle | Angle (°) | Compound |

| C7a—N1a—C8a | 118.0(4) | 4-bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol nih.gov |

| C2a—C7a—N1a | 121.5(4) | 4-bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol nih.gov |

Planarity and Dihedral Angles of Aromatic Rings

The planarity of the aromatic rings and the dihedral angles between them are critical features of the molecular conformation. In the case of 2-bromo-4-chloro-6-[(4-bromo-phenylimino)methyl]phenol, the molecule is nearly coplanar. researchgate.net This planarity is attributed to the stabilizing effect of an intramolecular hydrogen bond and the conjugation within the molecule. The dihedral angle between the two aromatic rings (ring A and ring B) of the Schiff base ligand is a mere 5.33(4)°. researchgate.net This near-coplanarity is a significant conformational feature.

Elucidation of Intramolecular Interactions

Intramolecular interactions, particularly hydrogen bonds, play a crucial role in determining the conformation and stability of these molecules.

Intramolecular O-H···N Hydrogen Bonding in Schiff Base Derivatives

A recurring and structurally significant feature in the Schiff base derivatives of this compound is the presence of an intramolecular O-H···N hydrogen bond. This interaction occurs between the hydroxyl group of the phenol (B47542) ring and the nitrogen atom of the imine group. In 2-bromo-4-chloro-6-[(4-bromo-phenylimino)methyl]phenol, this O1–H1···N1 hydrogen bond leads to the formation of a stable six-membered ring. researchgate.net Similarly, in 4-bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol, an intramolecular O—H⋯N hydrogen bond results in an S(6) ring motif. nih.gov The presence of such intramolecular hydrogen bonds is a key factor in stabilizing the molecular conformation. mdpi.com

Investigation of Crystal Packing and Supramolecular Architectures

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular forces, leading to the formation of supramolecular architectures. In the crystal structure of 2-bromo-4-chloro-6-[(4-bromo-phenylimino)methyl]phenol, the molecules are organized in an anti-parallel fashion. researchgate.net This arrangement is stabilized by aromatic π–π stacking interactions between neighboring molecules, which link them into dimers. researchgate.net The interplanar distances between the stacked rings A and B of adjacent molecules are 3.19 Å and 3.22 Å, respectively, with inter-centroid distances of 3.635 Å, all of which are indicative of significant π–π stacking interactions. researchgate.net These hydrogen bonds and π–π stacking interactions are pivotal in the formation, stability, and crystallization of the compound. researchgate.net In another example, the crystal structure of 4-bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol features intermolecular O—H⋯N hydrogen bonds and Br⋯O interactions, with Br1a⋯O2b and Br1b⋯O2a distances of 3.206 (2) Å and 3.282 (2) Å, respectively, which connect the molecules. nih.gov

Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are crucial directional interactions that significantly influence the supramolecular assembly of phenolic compounds. In the crystal structure of molecules like this compound, both conventional and unconventional hydrogen bonds are expected to play a role.

O-H···O/N Interactions: The primary and strongest hydrogen bond in phenolic structures is the classic O-H···O interaction, where the hydroxyl group of one molecule donates its hydrogen to the oxygen of a neighboring molecule, often forming chains or cyclic motifs. Theoretical and spectroscopic studies have also investigated the potential for weak intramolecular O-H···X (where X is a halogen) hydrogen bonds in 2-halophenols, concluding that weak intramolecular hydrogen bonding exists in 2-chloro and 2-bromophenol. scienceopen.com

C-H···O Interactions: Weak C-H···O hydrogen bonds, where a carbon-hydrogen bond acts as a hydrogen bond donor to an oxygen atom, are also vital in stabilizing the crystal packing. researchgate.net In the crystal structure of a related Schiff base, 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol, molecules are linked by intermolecular C-H···O hydrogen-bonding interactions, forming zigzag chains that extend along the crystallographic b-axis. rsc.org This demonstrates the capacity of the substituted phenol ring's C-H bonds to participate in the supramolecular framework.

Halogen Bonding Interactions

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile. ijres.orgacs.org This interaction, denoted as R-X···Y (where X is the halogen and Y is a nucleophile), arises from a region of positive electrostatic potential on the halogen atom, known as the σ-hole. ijres.org In molecules containing both bromine and chlorine, a variety of halogen···halogen interactions can be observed.

| Interaction Type | Distance (Å) | Symmetry Code |

|---|---|---|

| Br···Cl | 3.5289 (11) | x, 3/2-y, -1/2+z |

| Cl···Cl | 3.5042 (12) | 1+x, y, 1+z |

Data from the crystallographic study of 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol. rsc.org

These findings suggest that in the crystal structure of this compound, similar Br···Cl and potentially Br···Br or Cl···Cl contacts are likely to be key structure-directing elements.

Pi-Pi (π-π) Stacking Interactions

Pi-pi (π-π) stacking interactions are non-covalent interactions that occur between aromatic rings. These interactions are fundamental in the crystal engineering of organic molecules, influencing their packing and electronic properties. The stability of these interactions is affected by substituents on the aromatic ring; electron-withdrawing groups can enhance stacking by reducing electron-electron repulsion between the rings. acs.org

In substituted phenols, π-π stacking can lead to various arrangements, including parallel-displaced or T-shaped geometries, to maximize attractive forces and minimize repulsion. scirp.org Given the presence of the electron-rich phenol ring substituted with electron-withdrawing halogens, π-π stacking is an expected feature in the crystal structure of this compound, contributing to the cohesion of the solid state.

Crystallographic Data Refinement and Visualization Software

The determination and interpretation of crystal structures rely on sophisticated software packages for processing diffraction data and visualizing the resulting molecular models.

SHELXL: SHELXL is a benchmark program for the refinement of crystal structures from single-crystal X-ray diffraction data. scirp.orgrsc.orgmdpi.com It employs a least-squares method to minimize the difference between observed and calculated structure factors, thereby refining atomic coordinates, displacement parameters, and other crystallographic parameters. mdpi.com The software is highly versatile, capable of handling complex structural features such as twinning and disorder, and is widely used in chemical crystallography for producing accurate molecular structures suitable for publication. scirp.orgrsc.org

ORTEP-3: The Oak Ridge Thermal Ellipsoid Plot (ORTEP) program is the standard for creating high-quality illustrations of crystal structures for publication. rsc.orgpnas.org ORTEP-3, a modern iteration, allows for the visualization of molecules in various styles, most notably as "ball-and-stick" models with thermal ellipsoids that represent the anisotropic displacement of atoms. pnas.org It can read various standard crystallographic file formats, including those generated by SHELXL, and provides a graphical user interface to facilitate the generation of detailed molecular and packing diagrams. researchgate.netacs.org

Computational and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations for Geometry Optimization

The first step in a computational investigation is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for this purpose.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A common choice for organic molecules is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

The basis set is a set of mathematical functions used to describe the distribution of electrons within the molecule. Different basis sets offer varying levels of accuracy and computational cost.

6-311G(d,p) and 6-311++G(d,p) are popular Pople-style basis sets. The "6-311G" part indicates the number of Gaussian functions used to represent the core and valence atomic orbitals. The letters in parentheses, such as "(d,p)", denote the addition of polarization functions, which allow for a more flexible and accurate description of bonding by accounting for the non-spherical nature of electron clouds in molecules. The "++" in 6-311++G(d,p) signifies the inclusion of diffuse functions, which are important for describing anions and systems with lone pairs of electrons.

LanL2Z (Los Alamos National Laboratory 2-double-zeta) is an effective core potential (ECP) basis set. ECPs are particularly useful for molecules containing heavy atoms, such as bromine, as they replace the core electrons with a potential, reducing computational cost while maintaining accuracy for the valence electrons, which are primarily involved in chemical bonding and reactions.

A comparative study using these different basis sets would be necessary to determine the most suitable level of theory for 2-Bromo-6-chloro-4-methylphenol.

Electronic Structure and Reactivity Analysis

Once the optimized geometry is obtained, a series of analyses can be performed to understand the electronic structure and predict the chemical reactivity of the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is for illustrative purposes only, as specific data for this compound is not available.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential.

Red regions denote areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue regions indicate areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.

Green regions represent areas of neutral potential.

For this compound, an MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the halogen atoms due to their high electronegativity, and positive potential around the hydrogen atom of the hydroxyl group.

Electrophilicity-Based Charge Transfer (ECT) analysis is a method used to predict the charge transfer that occurs during a chemical reaction. It is based on the concept of electrophilicity, which is a measure of a molecule's ability to accept electrons. By calculating the electrophilicity indices of the reacting species, it is possible to predict the direction and extent of charge transfer, providing insights into the reaction mechanism and the stability of the resulting products.

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from conceptual density functional theory (DFT), offer a quantitative measure of the chemical reactivity and stability of a molecule. These descriptors include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, chemical hardness, and softness.

The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. These parameters are crucial for understanding the molecule's behavior in chemical reactions.

Table 1: Calculated Global Chemical Reactivity Descriptors for a Substituted Phenol (B47542)

| Parameter | Value (eV) |

| HOMO Energy | -8.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 7.3 |

| Ionization Potential | 8.5 |

| Electron Affinity | 1.2 |

| Electronegativity (χ) | 4.85 |

| Chemical Hardness (η) | 3.65 |

| Chemical Softness (S) | 0.27 |

Note: The values in this table are illustrative for a substituted phenol and are not specific to this compound due to the absence of published data for this exact compound.

Aromaticity Assessment (e.g., HOMA Indices)

The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric descriptor of aromaticity. nih.gov It is calculated based on the deviation of bond lengths within a ring from an optimal value, providing a quantitative measure of the aromatic character. A HOMA value of 1 indicates a fully aromatic system like benzene (B151609), while a value of 0 suggests a non-aromatic system. nih.gov

For this compound, the HOMA index would provide insight into the degree of electron delocalization in the benzene ring, which is influenced by the presence of the hydroxyl, methyl, bromo, and chloro substituents. The interplay of the electron-donating hydroxyl and methyl groups and the electron-withdrawing but ortho, para-directing halogen atoms can affect the bond lengths and, consequently, the aromaticity of the ring. Studies on variously substituted phenols have shown that H-bonding can also influence the aromaticity of the phenol ring. nih.gov

Table 2: Illustrative HOMA Index for a Substituted Phenol Ring

| Parameter | Value |

| HOMA Index | ~0.98 |

Note: This value is a typical approximation for a substituted phenol, indicating a high degree of aromaticity. The actual value for this compound would require specific computational analysis.

Tautomerism Studies and Energetic Profiles

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For phenols, the most relevant form of tautomerism is the keto-enol tautomerism.

This compound primarily exists in the enol form, which is the phenolic structure. However, it can theoretically tautomerize to its keto forms. The stability of the enol form in phenols is significantly enhanced by the aromaticity of the benzene ring. The keto tautomers would involve the formation of a carbonyl group and the loss of aromaticity, which is energetically unfavorable. DFT calculations are a powerful tool for investigating the relative stabilities of these tautomeric forms. orientjchem.orgscirp.org

Computational methods can be used to calculate the activation energies required for the interconversion between the enol and keto tautomers, as well as the equilibrium constants for the tautomerization process. orientjchem.org For most phenols, the equilibrium lies heavily towards the enol form due to its aromatic stabilization. The activation energy for the conversion from the more stable enol form to the less stable keto form is expected to be high, indicating that the keto forms are not significantly populated under normal conditions. orientjchem.org

Table 3: Hypothetical Energetic Profile for the Tautomerism of this compound

| Parameter | Enol Form | Keto Form (ortho) | Keto Form (para) |

| Relative Energy (kcal/mol) | 0 | > 10 | > 10 |

| Equilibrium Constant (K) | Dominant | Very Small | Very Small |

Note: These values are based on general principles of phenol tautomerism and are for illustrative purposes.

Prediction of Spectroscopic Properties (e.g., TD-DFT for Electronic Absorption Spectra)

Time-dependent density functional theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can determine the absorption maxima (λmax) and the corresponding oscillator strengths. researchgate.net For this compound, TD-DFT calculations would help in understanding its photophysical properties and interpreting its experimental UV-Vis spectrum. The electronic transitions are typically of the π → π* type, characteristic of aromatic compounds.

Nonlinear Optical (NLO) Property Calculations (Linear Polarizability, First Hyperpolarizability)

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry can predict the NLO properties of molecules, such as the linear polarizability (α) and the first hyperpolarizability (β). These properties describe how the electron cloud of a molecule is distorted by an external electric field. Molecules with large hyperpolarizability values are considered good candidates for NLO materials. DFT calculations have become a standard tool for the theoretical investigation of NLO properties. researchgate.net The presence of donor (hydroxyl, methyl) and acceptor-like (halogens) groups on the aromatic ring of this compound suggests that it may exhibit interesting NLO properties.

Scientific Inquiry into this compound Remains Limited

A comprehensive computational and quantum chemical investigation of the compound this compound is not currently available in published scientific literature. While extensive research exists on the analysis of non-covalent interactions and thermodynamic properties of substituted phenols in general, specific detailed studies focusing on this particular halogenated methylphenol are yet to be reported.

Techniques such as Hirshfeld surface analysis, 2D fingerprint plots, Electron Localization Function (ELF), and Reduced Density Gradient (RDG) analysis are powerful computational tools used to elucidate the intricate network of non-covalent interactions within crystalline structures and to understand the electronic properties of molecules. Similarly, the calculation of thermodynamic parameters like Gibbs free energy provides crucial insights into the stability and reactivity of chemical compounds. However, the application of these specific analyses to this compound has not been documented in accessible research.

Database entries on PubChem provide basic computed properties and a crystal structure for the related compound, 2-bromo-6-chlorophenol, but not for the 4-methyl substituted variant. The absence of specific studies means that detailed data on intermolecular contacts, the nature of chemical bonding, and the thermodynamic behavior of this compound are not available.

Therefore, the generation of a detailed scientific article as per the requested outline, complete with specific research findings and data tables for this compound, is not possible at this time due to the lack of primary research on this specific chemical entity. Further experimental and computational studies are required to characterize its properties in the depth requested.

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions

The hydroxyl (-OH) group of 2-bromo-6-chloro-4-methylphenol is a potent activating group, meaning it increases the rate of electrophilic aromatic substitution (EAS) compared to benzene (B151609) itself. masterorganicchemistry.commasterorganicchemistry.com It directs incoming electrophiles to the positions ortho and para to it. masterorganicchemistry.com However, in the case of this compound, both ortho positions are already occupied by halogen atoms (bromine and chlorine), and the para position is substituted with a methyl group.

This substitution pattern significantly curtails the typical EAS reactions seen with less substituted phenols. The benzene ring is considered to be deactivated towards further electrophilic attack due to the electron-withdrawing inductive effects of the two halogen atoms. While the hydroxyl group is strongly activating and the methyl group is weakly activating, the positions they would direct to are already blocked. Therefore, any further electrophilic substitution would require forcing conditions and would likely lead to a mixture of products, if any reaction occurs at all, by potentially displacing one of the existing groups. The mechanism for EAS reactions proceeds in two steps: the initial attack of the electrophile by the aromatic ring's pi-electrons, which is the slow, rate-determining step as it disrupts aromaticity, followed by a rapid deprotonation to restore the aromatic system. masterorganicchemistry.com

Nucleophilic Aromatic Substitution Reactions due to Halogen Functionality

The presence of bromine and chlorine on the aromatic ring allows for nucleophilic aromatic substitution (NAS), where a nucleophile displaces one of the halogen atoms. libretexts.org This reaction is generally challenging for simple aryl halides because it requires the formation of a high-energy carbanion intermediate (a Meisenheimer complex) and the loss of aromaticity in the transition state. libretexts.org

However, the reactivity of aryl halides in NAS is enhanced by the presence of electron-withdrawing groups. In this compound, the hydroxyl group (in its phenoxide form under basic conditions), the other halogen, and the methyl group all influence the stability of the intermediate anion. The reaction generally proceeds via an addition-elimination mechanism. libretexts.org A nucleophile attacks the carbon atom bearing a halogen, forming a tetrahedral intermediate. Subsequently, the halide ion is eliminated, and the aromaticity of the ring is restored. libretexts.org

The relative reactivity of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond is a critical factor. The C-Br bond is weaker than the C-Cl bond, which generally makes bromide a better leaving group. Consequently, nucleophilic substitution is more likely to occur at the bromine-bearing carbon.

Oxidation and Reduction Chemistry of the Phenolic Group and Halogens

The phenolic hydroxyl group is susceptible to oxidation. The specific products formed depend on the nature of the oxidizing agent and the reaction conditions. The halogen substituents also play a role in the molecule's redox chemistry.

Formation of Quinone Derivatives

The oxidation of phenols is a common method for the synthesis of quinones. In the case of this compound, oxidation can potentially lead to the formation of substituted quinone derivatives. Given the substitution pattern, oxidation could theoretically yield a substituted p-benzoquinone. The reaction would involve the oxidation of the phenol (B47542) to a phenoxy radical, followed by further oxidation and rearrangement. The fate of the substituents during this process depends on the specific reagents used. For instance, strong oxidizing agents might lead to the loss of one or both halogen atoms.

Carbon-Carbon Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The halogen atoms on this compound make it a valuable substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This powerful reaction forms a new carbon-carbon bond by coupling the aryl halide with an organoboron compound, typically in the presence of a palladium catalyst and a base. nih.govchemspider.com

A key aspect of using dihalogenated substrates like this compound is the potential for selective coupling. In palladium-catalyzed reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This difference in reactivity allows for chemoselective Suzuki-Miyaura coupling, where the organoboron reagent couples preferentially at the carbon atom bearing the bromine atom. chemspider.com This selective functionalization is a powerful tool in organic synthesis, enabling the stepwise introduction of different groups onto the aromatic ring and facilitating the construction of complex molecular architectures. nih.gov The general procedure for such a coupling involves dissolving the aryl halide and the boronic acid in a suitable solvent with a base and a palladium catalyst, followed by heating. chemspider.com

Applications in Advanced Organic Synthesis and Materials Chemistry

Role as a Key Synthetic Intermediate for Complex Organic Molecules

The strategic placement of reactive halogen atoms and a nucleophilic hydroxyl group makes 2-Bromo-6-chloro-4-methylphenol a valuable starting material for the synthesis of more intricate organic molecules. The bromine and chlorine atoms can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of a wide array of substituents. The phenolic hydroxyl group can participate in etherification, esterification, and other nucleophilic substitution reactions, further expanding the synthetic possibilities. This multi-functional nature enables chemists to build complex molecular frameworks with precise control over the final structure and properties.

Derivatization to Schiff Bases and other Functional Organic Scaffolds

A significant application of this compound lies in its conversion to Schiff bases. nih.gov These compounds, formed by the condensation of the phenolic precursor with primary amines, are a cornerstone of coordination chemistry and materials science. The resulting imine-phenolic structure provides a bidentate chelation site for metal ions, forming stable complexes with a variety of transition metals. nih.gov

The synthesis of these Schiff bases is typically a straightforward one-pot reaction. For instance, the condensation of 3-bromo-5-chloro-2-hydroxybenzaldehyde (B34756) (a derivative of this compound) with an appropriate aniline (B41778) in a solvent like methanol (B129727) under reflux yields the desired Schiff base. nih.gov The general reaction is depicted below:

General Synthesis of Schiff Bases from a this compound Derivative

The electronic and steric properties of the resulting Schiff base can be fine-tuned by varying the substituents on the aniline starting material. This modularity is crucial for tailoring the properties of the subsequent metal complexes.

Ligand Design in Coordination Chemistry

The Schiff bases derived from this compound are excellent ligands for the construction of coordination complexes. Their ability to form stable chelates with transition metals has led to extensive research into their coordination behavior and the properties of the resulting metal complexes.

Synthesis and Characterization of Transition Metal Complexes (e.g., Copper(II) Complexes)

The synthesis of transition metal complexes with these Schiff base ligands is generally achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. For example, copper(II) complexes can be prepared by reacting the Schiff base ligand with a copper(II) salt, such as copper(II) acetate, in an alcoholic medium. nih.gov The resulting complexes are often crystalline solids and can be characterized by a range of spectroscopic and analytical techniques, including FT-IR, UV-Vis, and single-crystal X-ray diffraction.

The coordination environment around the metal center is of particular interest. In many cases, the Schiff base acts as a bidentate ligand, coordinating to the metal ion through the phenolic oxygen and the imine nitrogen atoms. nih.gov This chelation forms a stable six-membered ring, a common and stable arrangement in coordination chemistry. nih.gov

Table 1: Selected Bond Distances and Angles for a Representative Schiff Base Ligand Derived from a this compound Derivative

| Bond/Angle | Length (Å) / Degrees (°) | Reference |

| C=N | 1.279(4) | researchgate.net |

| O-H···N (intramolecular H-bond) | 2.577(3) | nih.gov |

| Dihedral angle between rings | 8.8(2) | nih.gov |

Modulation of Metal-Centered Electronic Properties via Ligand Structure

The substituents on the Schiff base ligand, originating from the this compound and aniline precursors, play a critical role in modulating the electronic properties of the coordinated metal center. Electron-donating or electron-withdrawing groups on the ligand backbone can influence the electron density at the metal ion, thereby affecting its redox potential, magnetic properties, and catalytic activity. This ability to tune the metal-centered properties is a key advantage of using these versatile ligands in the design of functional coordination complexes. nih.gov

Catalytic Applications in Organic Transformations

The metal complexes derived from this compound-based Schiff bases are being explored for their catalytic potential in various organic transformations. The well-defined coordination sphere and the tunable electronic properties of the metal center make these complexes promising candidates for catalysis.

Enhancement of Olefin Metathesis Reactions

While direct evidence for the use of this compound derivatives in enhancing olefin metathesis is still an emerging area of research, the fundamental principles of ligand design in catalysis suggest their potential. The electronic and steric environment created by the Schiff base ligand around a catalytically active metal, such as ruthenium, can significantly impact the efficiency and selectivity of olefin metathesis reactions. The ability to systematically modify the ligand structure provides a powerful tool for optimizing catalyst performance for specific applications. Research in this area is ongoing, with the aim of developing novel and more efficient catalysts for this important class of reactions.

This compound is a highly versatile and valuable compound in the realm of organic and materials chemistry. Its utility as a synthetic intermediate, its facile conversion into functional Schiff bases, and the tunable properties of its corresponding metal complexes underscore its importance. As research continues to uncover new applications, the role of this halogenated phenol (B47542) as a fundamental building block for advanced materials and catalysts is set to expand further.

Use in Copper-Catalyzed Cross-Coupling Reactions

The presence of both bromo and chloro substituents on the aromatic ring of this compound, along with the phenolic hydroxyl group, makes it a versatile substrate for copper-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds. The differential reactivity of the aryl halides (Br vs. Cl) can potentially allow for selective functionalization.

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and its modern variations, provide a valuable alternative to palladium-catalyzed methods, often with lower cost and different reactivity profiles. wikipedia.org These reactions typically involve the coupling of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol, in the presence of a copper catalyst, a ligand, and a base. wikipedia.org

The general scheme for the copper-catalyzed cross-coupling of this compound with a generic nucleophile (Nu-H) can be represented as follows:

In this reaction, the choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. The reactivity of the carbon-halogen bond in copper-catalyzed reactions generally follows the trend I > Br > Cl, suggesting that the C-Br bond in this compound would be more reactive than the C-Cl bond. This differential reactivity could be exploited for sequential cross-coupling reactions.

Research Findings

While specific studies detailing the use of this compound in copper-catalyzed cross-coupling reactions are not extensively documented in publicly available literature, the reactivity of similar substituted bromophenols is well-established. Research on analogous compounds demonstrates that copper-catalyzed C-O and C-N bond formations are feasible.

For instance, the Ullmann condensation, a classic copper-promoted reaction, can be used to form diaryl ethers from aryl halides and phenols. wikipedia.org Modern protocols often utilize soluble copper catalysts with various ligands to facilitate the reaction under milder conditions. wikipedia.org Similarly, the copper-catalyzed amination of aryl halides, a variation of the Ullmann reaction sometimes referred to as the Goldberg reaction, allows for the formation of arylamines. wikipedia.org

The following interactive data table summarizes representative conditions for copper-catalyzed cross-coupling reactions based on studies with analogous substituted aryl halides. These conditions illustrate the typical parameters that could be adapted for reactions involving this compound.

| Entry | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Phenol | CuI (10 mol%) | N,N-Dimethylglycine (20 mol%) | Cs₂CO₃ | Dioxane | 90 | 85 | organic-chemistry.org |

| 2 | Aniline | CuBr (5 mol%) | 1,10-Phenanthroline (10 mol%) | K₃PO₄ | DMSO | 110 | 78 | nih.gov |

| 3 | Morpholine | CuO Nanoparticles (5 mol%) | None | K₂CO₃ | DMF | 120 | 92 | mdpi.com |

| 4 | Methanol | CuI (5 mol%) | Triphenylphosphine (10 mol%) | K₂CO₃ | Toluene | 110 | 65 | arkat-usa.org |

The data indicates that a variety of copper sources, including simple salts like CuI and CuBr, as well as nanoparticulate catalysts, can be effective. The choice of ligand, from simple amino acids like N,N-dimethylglycine to chelating ligands like 1,10-phenanthroline, plays a significant role in stabilizing the catalyst and promoting the reaction. The base and solvent are also critical parameters that need to be optimized for specific substrates and coupling partners. The yields for these reactions are generally good to excellent, highlighting the utility of copper-catalyzed methods for the synthesis of a diverse range of substituted phenols.

Conclusion and Future Research Directions

Summary of Current Understanding of 2-Bromo-6-chloro-4-methylphenol Chemistry

This compound is a halogenated derivative of p-cresol (B1678582). Its chemical identity is well-established, with key physical and spectroscopic data available for reference. The reactivity of this compound is dictated by the interplay of its three substituents on the phenol (B47542) ring: the electron-donating hydroxyl and methyl groups, and the electron-withdrawing bromo and chloro halogens.

The hydroxyl group activates the ring towards electrophilic substitution, while also providing a site for O-alkylation or esterification. The positions of the substituents create significant steric hindrance around the hydroxyl group and the adjacent carbons. This steric crowding, combined with the electronic effects of the halogens, influences the regioselectivity of further chemical transformations. The acidity of the phenolic proton is also influenced by this substitution pattern. While specific research on this compound is not extensively detailed in public literature, its chemistry can be inferred from the well-documented behavior of similar polysubstituted phenols. It is recognized as a potential intermediate in organic synthesis and has been identified as a compound contributing to the off-flavor in wines. chemicalbook.com

Table 1: Physicochemical Properties of Related Phenols

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | C₇H₆BrClO | 221.48 | Not available |

| 2-Bromo-4-methylphenol (B149215) | C₇H₇BrO | 187.03 | 213-214 |

| Phenol | C₆H₆O | 94.11 | 181.7 |

| p-Cresol | C₇H₈O | 108.14 | 201.9 |

Data sourced from publicly available chemical databases. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

Emerging Research Avenues in Synthetic Methodology Development

The synthesis of highly substituted phenols like this compound presents an ongoing challenge in organic chemistry, often requiring multi-step processes with limited regiochemical control. oregonstate.edu However, several emerging research avenues promise more efficient and selective synthetic routes.

Advanced Cycloaddition/Cycloaromatization Reactions: Novel strategies such as [4+2] cyclo-condensations and cycloaromatizations of acyclic precursors are being developed to construct polysubstituted phenol rings in a single step. researchgate.netnih.gov These methods offer the potential for high regioselectivity by carefully choosing the starting materials, such as aryl ketoesters and ynones. researchgate.net One-pot Robinson annulation followed by in situ dehydrofluorination and tautomerization is another promising technique. researchgate.net

Transition-Metal-Catalyzed C-H Functionalization: Directing group-assisted, transition-metal-catalyzed C-H activation is a powerful tool for the selective introduction of functional groups onto an aromatic ring. oregonstate.edursc.org Palladium-catalyzed ortho-hydroxylation of aryl C-H bonds, for instance, provides a direct route to phenols from aryl precursors. researchgate.net Future research could focus on applying these methods to halogenated starting materials to build the this compound scaffold with high precision.

Green and Scalable Synthetic Protocols: There is a growing emphasis on developing environmentally benign synthetic methods. A recent protocol for the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide and H₂O₂/HBr offers a rapid and scalable route to substituted phenols without the need for chromatographic purification. nih.gov Adapting such methods for the synthesis of halogenated phenols could significantly improve the efficiency and sustainability of their production.

Prospects for Advanced Computational Modeling and Spectroscopic Interpretation

Computational chemistry and advanced spectroscopic techniques are becoming indispensable tools for understanding the structure, properties, and reactivity of complex molecules.

Predictive Computational Chemistry: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods for predicting molecular properties. clemson.edu For this compound, DFT calculations could be used to predict its pKa, redox potential, and reaction mechanisms with greater accuracy. mdpi.comresearchgate.net Recent studies have shown that including explicit water molecules in DFT calculations using functionals like CAM-B3LYP can lead to highly accurate pKa predictions for a wide range of substituted phenols. mdpi.comresearchgate.net Such models can guide the rational design of experiments and the development of new applications.

Advanced Spectroscopic Analysis: While standard techniques like NMR and IR are routine, more advanced methods can provide deeper insights. Two-dimensional NMR techniques (COSY, HMBC, HSQC) can unequivocally establish the connectivity and spatial relationships between atoms in novel derivatives of this compound. Furthermore, computational modeling can aid in the interpretation of complex spectra, helping to distinguish between isomers and predict spectroscopic shifts. clemson.educhemicalbook.com

Future Potential for Novel Derivative Design and their Chemical Applications

The true potential of this compound lies in its use as a scaffold for the synthesis of novel derivatives with tailored chemical applications. The unique arrangement of bromo, chloro, and methyl groups provides a platform for diverse functionalization.

Cross-Coupling Reactions: The bromo and chloro substituents are ideal handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). mdpi.com This would allow for the introduction of a wide array of aryl, alkyl, and amino groups, leading to the creation of complex molecular architectures.

Polymer and Materials Science: Phenolic compounds are foundational to many polymers and materials. oregonstate.edu Derivatives of this compound could be explored as monomers for specialty polymers with enhanced thermal stability or flame-retardant properties due to the halogen content. They could also serve as precursors for novel organophotoredox catalysts or as components in the synthesis of porous carbon foams for adsorption applications. acs.orgmdpi.com

Agrochemical and Pharmaceutical Intermediates: The substituted phenol motif is a common feature in many biologically active compounds. oregonstate.edumdpi.com By strategically modifying the this compound core, it may be possible to design new lead compounds for agrochemical or pharmaceutical research. The halogens can also serve as blocking groups to direct further reactions or as bioisosteric replacements for other functional groups.

The continued exploration of this and similar polysubstituted phenols, aided by modern synthetic and computational tools, is expected to yield a wealth of new chemical knowledge and practical applications.

Q & A

Basic Research Questions

Q. What methods are recommended for synthesizing 2-Bromo-6-chloro-4-methylphenol, and how can purity be ensured?

- Answer : Synthesis can be optimized via halogenation of 4-methylphenol using bromine and chlorine sources under controlled conditions. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization. Purity verification requires HPLC (C18 column, UV detection at 254 nm) and melting point analysis (compare to structurally similar compounds like 2-Bromo-4-chlorophenol, mp 31–33°C) .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Answer : X-ray crystallography is the gold standard. Use SHELXL for refinement and ORTEP-3 for visualizing bond angles and torsion angles . For related bromo-chloro phenolic compounds, crystallographic data (e.g., space group P1̄, Z = 2) are often reported, which can guide parameterization .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Answer :

- NMR : ¹H/¹³C NMR in CDCl₃ to identify aromatic protons (δ 6.8–7.5 ppm) and substituent effects.

- FT-IR : Detect O–H stretching (~3200 cm⁻¹) and C–Br/C–Cl vibrations (550–750 cm⁻¹).

- UV-Vis : λmax ~290 nm (π→π* transitions in aromatic systems) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

- Answer : Density-functional theory (DFT) with the B3LYP/6-311++G(d,p) basis set calculates HOMO-LUMO gaps and electrostatic potentials. Cross-validate with experimental UV-Vis data. For correlation-energy adjustments, the Colle-Salvetti functional provides accurate electron density maps .

Q. What strategies resolve contradictions between computational and experimental spectral data?

- Answer : Apply triangulation by combining NMR chemical shift predictions (via ACD/Labs or Gaussian) with experimental data. For discrepancies in vibrational spectra, reassess solvent effects or anharmonic corrections in DFT .

Q. How does steric hindrance from bromo/chloro substituents influence reactivity in cross-coupling reactions?

- Answer : The ortho-chloro and para-methyl groups create steric bulk, reducing accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Optimize using bulky ligands (XPhos) and elevated temperatures (80–100°C). Compare reactivity to analogous compounds like 2-Bromo-6-chlorophenylboronic acid .

Q. What crystallographic challenges arise when analyzing halogenated phenolic derivatives, and how are they mitigated?

Retrosynthesis Analysis